molecular formula C16H15ClN2O3 B3888876 (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE

Cat. No.: B3888876
M. Wt: 318.75 g/mol
InChI Key: DIVTZONAQQDOKN-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE is a synthetic organic compound characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a chlorobenzoate moiety

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-12-8-6-11(7-9-12)10-15(18)19-22-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVTZONAQQDOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC=CC=C2Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylamine with 2-chlorobenzoic acid under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as reduction and cyclization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological targets, such as enzymes and receptors, which are implicated in various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to altered metabolic processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)amino-2-chlorobenzoic acid
  • 4-Methoxyphenylamino-2-chlorobenzoic acid
  • 2-Chloro-4-methoxyphenylamino benzoate

Uniqueness

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE
Reactant of Route 2
Reactant of Route 2
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE

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